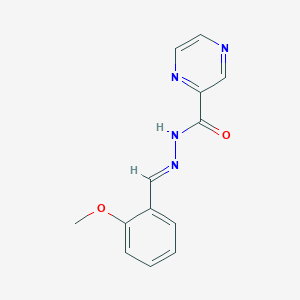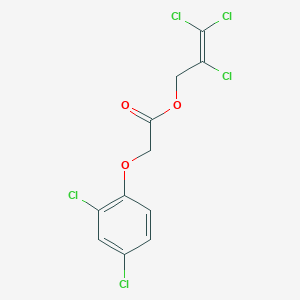
2,3,3-Trichloroprop-2-enyl 2-(2,4-dichlorophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3-Trichloroprop-2-enyl 2-(2,4-dichlorophenoxy)acetate is a chemical compound known for its diverse applications in various fields. This compound is characterized by its complex structure, which includes multiple chlorine atoms and phenoxy groups. It is commonly used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2,4-dichlorophenoxy)-, 2,3,3-trichloro-2-propenyl ester typically involves the esterification of acetic acid with 2,4-dichlorophenol and 2,3,3-trichloro-2-propenyl alcohol. The reaction is usually carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, and the product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems for precise control of reaction conditions and the implementation of purification techniques such as column chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trichloroprop-2-enyl 2-(2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester into alcohols and other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace chlorine atoms under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions result in the formation of new compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2,3,3-Trichloroprop-2-enyl 2-(2,4-dichlorophenoxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of acetic acid, (2,4-dichlorophenoxy)-, 2,3,3-trichloro-2-propenyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A related compound with similar structural features but different functional groups.
2,3,3-Trichloro-2-propenyl alcohol: Shares the trichloropropenyl group but lacks the ester linkage.
Phenoxyacetic acid derivatives: A class of compounds with similar phenoxy groups but varying substituents.
Uniqueness
2,3,3-Trichloroprop-2-enyl 2-(2,4-dichlorophenoxy)acetate is unique due to its combination of multiple chlorine atoms and ester linkage, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
29670-84-6 |
|---|---|
Molecular Formula |
C11H7Cl5O3 |
Molecular Weight |
364.4g/mol |
IUPAC Name |
2,3,3-trichloroprop-2-enyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C11H7Cl5O3/c12-6-1-2-9(7(13)3-6)18-5-10(17)19-4-8(14)11(15)16/h1-3H,4-5H2 |
InChI Key |
ISHBTWWXJNTDFW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)OCC(=C(Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)OCC(=C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-benzylsulfanyl-5-(4-chlorophenyl)-3-[(Z)-3-phenylprop-2-enyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B404323.png)
![3-(4-bromophenyl)-5-(3,5-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B404324.png)
![3-(3-bromophenyl)-5-(3-chloro-4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B404326.png)
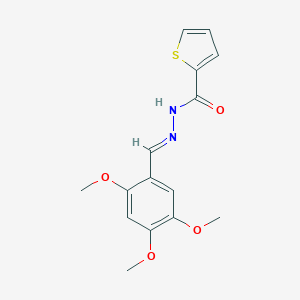
![N'-[(E)-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-2-METHYLFURAN-3-CARBOHYDRAZIDE](/img/structure/B404331.png)
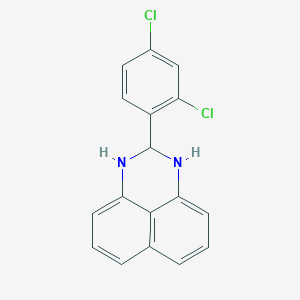
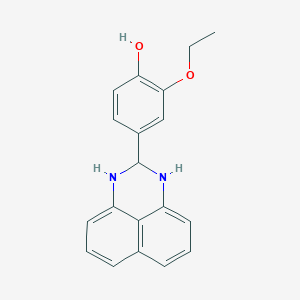
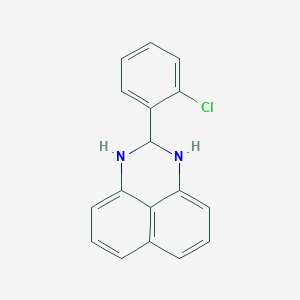
![N'-[(E)-(4-CHLOROPHENYL)METHYLIDENE]-1-METHYL-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOHYDRAZIDE](/img/structure/B404337.png)
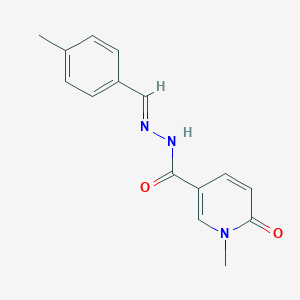
![N'-[(E)-(2-METHOXYPHENYL)METHYLIDENE]-1-METHYL-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOHYDRAZIDE](/img/structure/B404341.png)

![N'-[4-(dimethylamino)benzylidene]-2-pyrazinecarbohydrazide](/img/structure/B404344.png)
